Enhanced Lipophilicity (LogP) Relative to Shorter N-Alkyl Homologs
The calculated logP of 1-butyl-1H-imidazole-2-carbaldehyde is 1.49570 (or ~1.5-1.8 depending on prediction method) , which is substantially higher than that of 1-methyl-1H-imidazole-2-carbaldehyde (cLogP = -0.112) [1] and 1-ethyl-1H-imidazole-2-carbaldehyde (logP = 0.32-0.72) [2]. This difference in lipophilicity is critical for modulating membrane permeability and distribution in biological systems and for controlling solubility in organic reaction media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49570 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-2-carbaldehyde: cLogP = -0.112; 1-Ethyl-1H-imidazole-2-carbaldehyde: logP = 0.32-0.72; 1-Propyl-1H-imidazole-2-carbaldehyde: logP = 0.86-1.34 |
| Quantified Difference | ΔLogP ≈ 1.6 (vs methyl); ΔLogP ≈ 0.8-1.2 (vs ethyl) |
| Conditions | Calculated/predicted values from multiple databases; experimental conditions not specified. |
Why This Matters
The higher logP of the butyl derivative facilitates partitioning into organic phases and improves compatibility with hydrophobic reaction environments, making it a preferred building block for lipophilic target molecules.
- [1] Sima-Lab. 1-Methyl-1H-imidazole-2-carbaldehyde - CLogP Data. https://www.sima-lab.com (accessed 2026). View Source
- [2] Molbase. 1-Ethyl-1H-imidazole-2-carbaldehyde - LogP Data. https://qiye.molbase.cn (accessed 2026). View Source
